

An In-depth Technical Guide to 2'-Acetoxy-5-chlorovalerophenone

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Compound of Interest

Compound Name: 2'-Acetoxy-5-chlorovalerophenone

Cat. No.: B3021533

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This technical guide provides a comprehensive overview of **2'-Acetoxy-5-chlorovalerophenone**, detailing its chemical identifiers, physicochemical properties, and proposed methodologies for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Identifiers and Properties

2'-Acetoxy-5-chlorovalerophenone is a ketone derivative with the CAS number 1017060-87-5.^[1] Its fundamental identifiers and properties are summarized below.

Identifier	Value	Source
CAS Number	1017060-87-5	^[1]
Molecular Formula	C ₁₃ H ₁₅ ClO ₃	PubChem
Molecular Weight	254.72 g/mol	^[1]
Canonical SMILES	<chem>CCC(C(=O)C1=CC=CC=C1OC(=O)C)Cl</chem>	PubChem
InChI Key	Not Available	-

Physicochemical Property	Predicted Value	Notes
Boiling Point	~350-400 °C	Estimated based on structurally similar compounds.
Melting Point	Not Available	No experimental data found.
Solubility	Soluble in organic solvents like DMSO, DMF, and methanol.	Predicted based on chemical structure.
Appearance	Likely a solid or oil at room temperature.	Based on similar acetophenone derivatives.

Proposed Synthesis Protocol

While a specific, detailed synthesis protocol for **2'-Acetoxy-5-chlorovalerophenone** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of similar acetophenone derivatives. A potential two-step synthesis is outlined below.

Step 1: Friedel-Crafts Acylation of 2-Chloroacetoxybenzene

- Reactants: 2-Chloroacetoxybenzene, valeryl chloride, and a Lewis acid catalyst (e.g., aluminum chloride, AlCl_3).
- Solvent: A dry, inert solvent such as dichloromethane (CH_2Cl_2) or carbon disulfide (CS_2).
- Procedure:
 1. To a stirred solution of 2-chloroacetoxybenzene in the chosen solvent, cooled to 0°C , slowly add the Lewis acid catalyst.
 2. Add valeryl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C .
 3. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
 4. Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

5. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 2'-hydroxy-5-chlorovalerophenone.

Step 2: Acetylation of 2'-hydroxy-5-chlorovalerophenone

- Reactants: 2'-hydroxy-5-chlorovalerophenone, acetic anhydride, and a base catalyst (e.g., pyridine or triethylamine).
- Solvent: Dichloromethane or can be run neat with pyridine as the solvent.
- Procedure:
 1. Dissolve 2'-hydroxy-5-chlorovalerophenone in the chosen solvent and add the base catalyst.
 2. Add acetic anhydride dropwise to the mixture at room temperature.
 3. Stir the reaction for several hours until completion (monitored by TLC).
 4. Wash the reaction mixture with water, dilute hydrochloric acid, and then brine.
 5. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 6. Purify the crude product by column chromatography on silica gel to obtain pure **2'-Acetoxy-5-chlorovalerophenone**.

Analytical Characterization

The structure and purity of the synthesized **2'-Acetoxy-5-chlorovalerophenone** would be confirmed using standard analytical techniques.

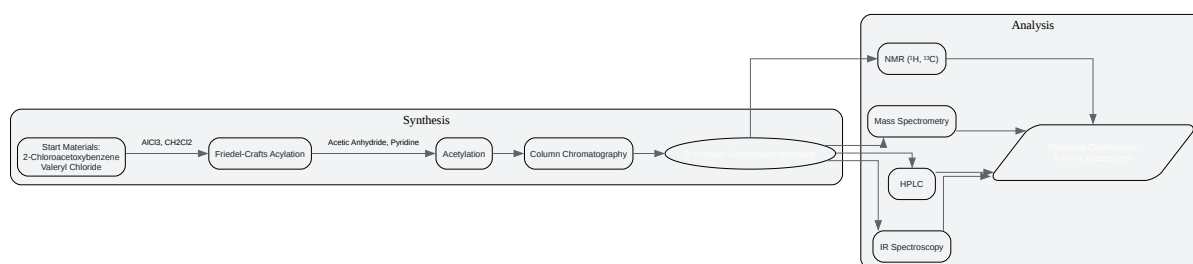
Analytical Method	Expected Observations
^1H NMR	Aromatic protons (multiplets, ~7-8 ppm), acetyl protons (singlet, ~2.3 ppm), protons on the valeryl chain (multiplets, ~1-3 ppm). The chemical shifts will be influenced by the chloro and acetoxy substituents.
^{13}C NMR	Carbonyl carbons (ketone and ester, ~170-200 ppm), aromatic carbons (~120-150 ppm), aliphatic carbons on the valeryl chain (~10-40 ppm), and the acetyl methyl carbon (~20 ppm).
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to the molecular weight (254.72 g/mol) should be observed. Fragmentation patterns would likely show losses of the acetyl group and parts of the valeryl chain.
High-Performance Liquid Chromatography (HPLC)	A single major peak would indicate the purity of the compound. The retention time would depend on the column and mobile phase used.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the $\text{C}=\text{O}$ stretch of the ketone ($\sim 1680\text{ cm}^{-1}$) and the ester ($\sim 1760\text{ cm}^{-1}$), as well as $\text{C}-\text{O}$ and $\text{C}-\text{Cl}$ stretches.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for **2'-Acetoxy-5-chlorovalerophenone**. However, various acetophenone derivatives have been investigated for a range of biological activities, including antimicrobial and antifungal properties.^[1] Further research would be required to determine if **2'-Acetoxy-5-chlorovalerophenone** possesses any significant biological effects.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of **2'-Acetoxy-5-chlorovalerophenone**.



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A general workflow for the synthesis and analysis of **2'-Acetoxy-5-chlorovalerophenone**.

Conclusion

2'-Acetoxy-5-chlorovalerophenone is a chemical compound with established identifiers. While specific experimental data is scarce in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-understood chemical principles and analytical techniques applied to analogous structures. The lack of information on its biological activity presents an opportunity for future research to explore the potential applications of this molecule.

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References

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